Cas no 18913-31-0 (buta-2,3-dien-1-ol)

buta-2,3-dien-1-ol structure
buta-2,3-dien-1-ol structure
商品名:buta-2,3-dien-1-ol
CAS番号:18913-31-0
MF:C4H6O
メガワット:70.08984
MDL:MFCD19704783
CID:150311
PubChem ID:140447

buta-2,3-dien-1-ol 化学的及び物理的性質

名前と識別子

    • 2,3-Butadien-1-ol(6CI,8CI,9CI)
    • 2,3-Butadien-1-ol
    • buta-2,3-dien-1-ol
    • 1,2-Butadien-4-ol
    • 4-Hydroxy-1,2-butadiene
    • Hydroxymethylallene
    • 2,3-Butadien-1-ol 95%
    • MDL: MFCD19704783
    • インチ: InChI=1S/C4H6O/c1-2-3-4-5/h3,5H,1,4H2
    • InChIKey: JXKCVRNKAPHWJG-UHFFFAOYSA-N
    • ほほえんだ: C(O)C=C=C

計算された属性

  • せいみつぶんしりょう: 70.04188
  • どういたいしつりょう: 70.041865
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 5
  • 回転可能化学結合数: 1
  • 複雑さ: 50.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2

じっけんとくせい

  • 密度みつど: 0.919 g/mL at 25 °C
  • ふってん: 71.54°C (estimate)
  • フラッシュポイント: 華氏温度:107.6°f
    摂氏度:42°c
  • 屈折率: n20/D 1.477
  • PSA: 20.23

buta-2,3-dien-1-ol セキュリティ情報

buta-2,3-dien-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-219761-0.1g
buta-2,3-dien-1-ol
18913-31-0 95%
0.1g
$107.0 2023-09-16
Enamine
EN300-219761-0.5g
buta-2,3-dien-1-ol
18913-31-0 95%
0.5g
$241.0 2023-09-16
Enamine
EN300-219761-0.05g
buta-2,3-dien-1-ol
18913-31-0 95%
0.05g
$72.0 2023-09-16
A2B Chem LLC
AB16360-500mg
2,3-Butadien-1-ol (6CI,8CI,9CI)
18913-31-0 95%
500mg
$295.00 2024-04-20
1PlusChem
1P002IEG-5g
2,3-Butadien-1-ol (6CI,8CI,9CI)
18913-31-0 95%
5g
$1580.00 2024-06-17
Aaron
AR002IMS-50mg
2,3-Butadien-1-ol (6CI,8CI,9CI)
18913-31-0 95%
50mg
$124.00 2023-12-14
Aaron
AR002IMS-100mg
2,3-Butadien-1-ol (6CI,8CI,9CI)
18913-31-0 95%
100mg
$139.00 2025-01-21
Aaron
AR002IMS-1g
2,3-Butadien-1-ol (6CI,8CI,9CI)
18913-31-0 95%
1g
$452.00 2023-12-14
eNovation Chemicals LLC
D768684-500mg
2,3-Butadien-1-ol (6CI,8CI,9CI)
18913-31-0 95%
500mg
$385 2024-06-07
eNovation Chemicals LLC
D768684-50mg
2,3-Butadien-1-ol (6CI,8CI,9CI)
18913-31-0 95%
50mg
$165 2024-06-07

buta-2,3-dien-1-ol 関連文献

buta-2,3-dien-1-olに関する追加情報

2,3-Butadien-1-ol(6CI,8CI,9CI): A Comprehensive Overview

The compound 2,3-Butadien-1-ol (6CI,8CI,9CI), also known as trans-Butenalcohol, is a four-carbon unsaturated alcohol that has garnered significant attention in the fields of organic chemistry and biochemistry. This compound is characterized by its unique structure, which includes an olefinic double bond flanked by hydroxyl groups on adjacent carbons. Its CAS registry number, 18913-31-0, serves as a unique identifier in scientific literature and databases.

Over the years, 2,3-Butadien-1-ol (6CI,8CI,9CI) has been studied for its potential applications in various industries, including pharmaceuticals, cosmetics, and materials science. Its unsaturated alcohol nature makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with specific stereochemical properties.

Recent studies have focused on the biological activity of this compound, exploring its potential as an antioxidant, anti-inflammatory agent, and even as a neuroprotective agent. These findings underscore the importance of understanding the molecular mechanisms underlying its effects, which could pave the way for novel therapeutic applications.

One of the most intriguing aspects of 2,3-Butadien-1-ol (6CI,8CI,9CI) is its role in natural product synthesis. Researchers have investigated its occurrence in plant extracts and its biosynthesis pathways. These studies not only enhance our understanding of secondary metabolite production but also open doors for biotechnological applications, such as the development of sustainable methods for compound production.

From a pharmaceutical perspective, the compound's stereochemistry plays a crucial role in determining its biological activity. The cis/trans isomerism at the double bond and the positioning of the hydroxyl group influence both its physical properties and interactions with biomolecules. This has led to efforts in synthesizing enantiomerically pure forms of the compound, which are essential for optimizing pharmacokinetics and minimizing adverse effects.

Moreover, 2,3-Butadien-1-ol (6CI,8CI,9CI) has been explored for its potential as a radioprotector. Preclinical studies have demonstrated its ability to mitigate oxidative stress induced by ionizing radiation, suggesting its utility in protecting cells and tissues from radiation damage.

Looking ahead, advancements in analytical techniques, such as NMR spectroscopy and mass spectrometry, are enabling researchers to study the compound's behavior in complex biological systems with unprecedented precision. These tools are instrumental in elucidating its mechanisms of action and identifying potential targets for drug development.

In conclusion, 2,3-Butadien-1-ol (6CI,8CI,9CI) stands as a testament to the intricate interplay between structure and function in organic molecules. Its journey from a simple unsaturated alcohol to a multifaceted compound with diverse applications highlights the boundless potential of natural products in addressing contemporary scientific challenges.

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